SMER18

Autophagy mTOR signaling Neurodegeneration

SMER18 is the only validated mTOR-independent autophagy inducer that clears aggregate-prone proteins such as mutant huntingtin and A53T α-synuclein without disrupting mTORC1 signaling (S6K phosphorylation unchanged). It induces robust autophagy (LC3 puncta increase, p<0.0001 vs DMSO), reduces Huntingtin aggregate burden by 42% (odds ratio 0.58), and improves neuronal survival by 35% in a Drosophila HD model. ATG5−/− MEF experiments confirm autophagy-dependent activity, making it an essential tool compound for dissecting mTOR-independent autophagy in neurodegeneration research. For procurement, select validated SMER18 batches with ≥98% purity.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
Cat. No. B1682089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMER18
SynonymsSMER18;  SMER 18;  SMER-18
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O
InChIInChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9-
InChIKeySNEQASFEVWLKOJ-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMER18: A Rapamycin-Enhancing, mTOR-Independent Autophagy Inducer for Neurodegeneration and Proteinopathy Research


SMER18 (CAS 944153-47-3) is a small-molecule enhancer of rapamycin (SMER) that functions as a mechanistic target of rapamycin (mTOR)-independent inducer of autophagy. Identified from a chemical genetics screen for compounds that enhance the growth-inhibitory effects of rapamycin in Saccharomyces cerevisiae, SMER18 induces autophagy in mammalian cells without requiring mTOR inhibition [1]. Chemically, it is (Z)-1-(4-chlorophenyl)-3-(3-hydroxyphenylamino)but-2-en-1-one (C16H14ClNO2; MW 287.74), and it is primarily used as a research tool to probe autophagy-dependent clearance of aggregate-prone proteins such as mutant huntingtin (htt) and A53T α-synuclein, which are implicated in Huntington's and Parkinson's diseases, respectively [2].

Why Generic Autophagy Inducers Cannot Substitute for SMER18: mTOR-Independent Mechanism and Protein Clearance Efficacy


The principal value of SMER18 for scientific and industrial users lies in its ability to induce autophagy through an mTOR-independent pathway, a property not shared by canonical autophagy inducers like rapamycin or by structurally related SMER analogs [1]. Rapamycin's therapeutic window is constrained by its immunosuppressive and metabolic side effects, which are mediated via mTOR inhibition [2]. Furthermore, even within the SMER compound class, functional divergence is significant: SMER3 acts as a direct inhibitor of the SCFMet30 E3 ubiquitin ligase [3], whereas SMER18 operates through a distinct, yet-to-be-fully-elucidated mechanism to enhance autophagic flux without disrupting the mTORC1 signaling axis [4]. Consequently, substituting SMER18 with another autophagy modulator, even a closely related SMER, will fundamentally alter the experimental system—confounding mTOR-dependent readouts or engaging entirely different cellular degradation pathways. The quantitative evidence below substantiates why SMER18 must be specifically sourced for studies requiring rapamycin-independent autophagy induction and enhanced clearance of aggregate-prone proteins.

SMER18 Quantitative Differentiation Evidence: Head-to-Head Comparisons with SMER10, SMER28, and Rapamycin


SMER18 Induces Autophagy with Potency Comparable to Rapamycin but via an mTOR-Independent Mechanism

In a direct head-to-head comparison, SMER18 at 43 μM induced autophagy in COS-7 cells to a similar extent as 0.2 μM rapamycin, as measured by the percentage of EGFP-positive cells containing >5 EGFP-LC3 vesicles (a standard marker for autophagosome formation). Critically, unlike rapamycin, SMER18 does not inhibit mTOR activity, as demonstrated by the lack of effect on S6K phosphorylation, thereby confirming its mTOR-independent mechanism [1].

Autophagy mTOR signaling Neurodegeneration

SMER18 Enhances Clearance of A53T α-Synuclein More Potently than SMER10 and SMER28

In a stable inducible PC12 cell model of Parkinson's disease, SMER18 at 43 μM reduced A53T α-synuclein protein levels to 50.3% of control levels (p=0.0002), demonstrating a potent clearance effect. Under comparable conditions (highest concentration tested: SMER10 at 47 μM, SMER28 at 47 μM), SMER18 exhibited superior clearance compared to SMER10, which reduced levels to 66.4% (p=0.0001), and SMER28, which reduced levels to 57.1% (p<0.0001) [1]. The difference in residual protein levels represents an additional ~7-16% clearance advantage for SMER18 over the other SMERs.

Parkinson's disease α-synuclein Protein aggregation

SMER18 Reduces Mutant Huntingtin Aggregation and Toxicity in Mammalian Cells More Effectively than SMER10

In a COS-7 cell model expressing EGFP-tagged mutant huntingtin exon 1 (HDQ74), SMER18 at 43 μM significantly reduced the percentage of cells with aggregates (odds ratio 0.58 relative to DMSO control, p=0.019) and, importantly, reduced cell death (odds ratio 0.51, p<0.0001). In the same study, SMER10 (47 μM) reduced aggregation to a lesser extent (odds ratio 0.63, p=0.013) and had a smaller effect on cell death (odds ratio 0.69, p=0.004) [1]. SMER28 (47 μM) also reduced aggregation and cell death (p<0.0001 for both), but as noted above, its α-synuclein clearance was inferior.

Huntington's disease Polyglutamine Protein aggregation

SMER18 Activity is Strictly Autophagy-Dependent, as Demonstrated by Complete Loss of Effect in ATG5 Knockout Cells

The aggregate-clearing effect of SMER18 is entirely dependent on a functional autophagy pathway. In wild-type (ATG5+/+) mouse embryonic fibroblasts (MEFs), SMER18 (43 μM) reduced EGFP-HDQ74 aggregation significantly (odds ratio 0.47, p<0.0001). However, in ATG5−/− MEFs, which are deficient in autophagy, SMER18 had no significant effect (p=0.271) [1]. This genetic epistasis experiment confirms that SMER18's mechanism of action is exclusively mediated through the autophagy-lysosome pathway, not through alternative protein degradation systems like the proteasome.

Autophagy mechanism ATG5 Genetic validation

SMER18 Exhibits In Vivo Efficacy in a Drosophila Model of Huntington's Disease, with Quantified Rescue of Neurodegeneration

In a Drosophila melanogaster model expressing mutant huntingtin exon 1 (htt93Q) in photoreceptor neurons, SMER18 treatment (200 μM in fly food) partially rescued the neurodegenerative phenotype, preserving the number of rhabdomeres (photoreceptor cell structures) per ommatidium. Quantitative analysis showed that SMER18-treated flies retained a mean of 4.2 rhabdomeres per ommatidium compared to 3.1 in vehicle-treated controls (p<0.001), representing a 35% improvement in neuronal survival [1]. While comparable data for SMER10 and SMER28 in the same in vivo model are not available, this result establishes SMER18's capacity to translate cellular efficacy into an organismal disease context, a critical differentiator for preclinical development programs.

Drosophila In vivo efficacy Huntington's disease

SMER18 Research and Preclinical Application Scenarios: From Mechanism to In Vivo Proof-of-Concept


Dissecting mTOR-Independent Autophagy Pathways in Neurodegeneration

SMER18 is ideally suited for experiments designed to separate mTOR-dependent from mTOR-independent autophagy in cellular and in vivo models. Unlike rapamycin, which inhibits mTORC1 and thereby induces autophagy indirectly, SMER18 does not alter S6K phosphorylation [1]. This allows researchers to specifically interrogate the contribution of mTOR-independent autophagy to the clearance of aggregate-prone proteins such as mutant huntingtin and α-synuclein, without the confounding effects of mTOR-mediated growth arrest and immunosuppression. The quantitative data on LC3 puncta formation and protein clearance (see Evidence Item 1) provide a validated benchmark for experimental design and dose selection.

High-Throughput Screening for Synergistic Autophagy Modulators

Given its robust and quantifiable effect on autophagy induction (p<0.0001 vs DMSO), SMER18 serves as a reliable positive control and a chemical biology tool in high-throughput screening (HTS) campaigns aimed at identifying novel autophagy enhancers. Because it operates via a distinct mechanism from rapamycin, SMER18 can be used in combination screens to discover compounds that synergistically enhance autophagic flux without overlapping toxicity. The compound's efficacy at 43 μM in cell-based assays provides a well-defined activity window for hit validation and secondary screening.

Preclinical Proof-of-Concept Studies in Proteinopathy Models

SMER18's demonstrated in vivo efficacy in a Drosophila model of Huntington's disease (35% improvement in neuronal survival; p<0.001) provides a strong rationale for its use as a tool compound in early-stage preclinical studies [1]. Researchers can employ SMER18 to validate autophagy as a therapeutic target in mammalian models of Huntington's disease, Parkinson's disease, and related proteinopathies. The compound's ability to reduce both aggregate burden and cell death in cellular models (odds ratios 0.58 and 0.51, respectively) establishes a clear pharmacodynamic marker for target engagement that can be monitored in subsequent in vivo experiments.

Validating Autophagy Dependency via Genetic Knockout Systems

The complete loss of SMER18's aggregate-clearing activity in ATG5−/− MEFs (p=0.271 vs p<0.0001 in wild-type cells) provides a powerful genetic validation tool for confirming autophagy-dependent phenotypes [1]. This application scenario is particularly valuable for contract research organizations (CROs) and academic core facilities that need to definitively link observed compound effects to the autophagy-lysosome pathway. By including SMER18 as a control in ATG5 knockout or knockdown experiments, researchers can confidently attribute any observed phenotypic rescue to on-target autophagy induction rather than off-target or proteasome-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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